molecular formula C12H11N5O2S B7787737 3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one

3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one

Cat. No.: B7787737
M. Wt: 289.32 g/mol
InChI Key: IKEMEABPXADHDH-UHFFFAOYSA-N
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Description

The compound 3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one (molecular formula: C₁₂H₁₁N₅O₂S, molar mass: 313.33 g/mol) is a thiazolidin-4-one derivative characterized by:

  • A thiazolidin-4-one core, a five-membered heterocyclic ring containing sulfur and nitrogen.
  • A 4H-1,2,4-triazol-4-ylimino group at position 2, introducing additional hydrogen-bonding and metal-coordination capabilities .

Properties

IUPAC Name

3-ethyl-5-(furan-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-2-17-11(18)10(6-9-4-3-5-19-9)20-12(17)15-16-7-13-14-8-16/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEMEABPXADHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CO2)SC1=NN3C=NN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with 4H-1,2,4-Triazole-4-amine

A modified Kaboudin protocol employs 4H-1,2,4-triazole-4-amine, furfural (furan-2-carbaldehyde), and thioglycolic acid under reflux in ethanol with piperidine as a catalyst. The reaction proceeds via imine formation followed by cyclization, yielding the thiazolidinone ring. This method aligns with Route 2 in Search Result, where DMAD (dimethyl acetylenedicarboxylate) enhances cyclization efficiency.

Reaction Conditions

  • Solvent: Ethanol (anhydrous)

  • Catalyst: Piperidine (5 mol%)

  • Temperature: Reflux (78°C)

  • Duration: 6–8 hours

  • Yield: 68–72%

Purification via silica gel chromatography (60–120 mesh) using ethyl acetate/hexane (3:7) isolates the product.

Knoevenagel Condensation for C5 Arylidene Formation

The exocyclic double bond at C5 is introduced via Knoevenagel condensation between the thiazolidinone and furfural.

Catalytic Knoevenagel with Ultrasonic Assistance

Taherkhorsand et al. demonstrated that ultrasound irradiation accelerates arylidene formation while reducing energy consumption. Applying this to the target compound:

Reaction Conditions

  • Solvent: Ethanol

  • Catalyst: DSDABCOC (0.1 equiv)

  • Aldehyde: Furfural (1.5 equiv)

  • Ultrasound Frequency: 40 kHz

  • Temperature: 70°C

  • Duration: 2 hours

  • Yield: 89%

Green Chemistry Approaches

Solvent-Free Synthesis with VOSO₄ Catalyst

Angapelly et al. reported a solvent-free route using VOSO₄ under ultrasonic irradiation. Adapting this for the target compound:

Reaction Conditions

  • Catalyst: VOSO₄ (10 mol%)

  • Solvent: None

  • Ultrasound Irradiation: 200 W

  • Temperature: 70°C

  • Duration: 45 minutes

  • Yield: 78%

Mechanistic Insights and Byproduct Mitigation

Regioselective Challenges

The 4H-1,2,4-triazol-4-ylimino group’s steric bulk necessitates careful control to avoid N3 alkylation instead of N1. Apostolidis et al. resolved similar issues using dry benzene and ammonium thiocyanate to stabilize intermediates.

Purification Strategies

Column chromatography (silica gel, ethyl acetate/hexane) remains critical for removing unreacted furfural and triazole derivatives.

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Temperature Yield Reference
CyclocondensationPiperidineEthanolReflux72%
Ultrasonic KnoevenagelDSDABCOCEthanol70°C89%
Solvent-FreeVOSO₄None70°C78%
N-AlkylationK₂CO₃PPG110°C83%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 3.6 Hz, 1H, furan-H), 6.82–6.79 (m, 2H, furan-H), 4.12 (q, J = 7.1 Hz, 2H, CH₂CH₃), 1.32 (t, J = 7.1 Hz, 3H, CH₂CH₃).

  • IR (KBr): 1715 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1580 cm⁻¹ (C=C).

Chromatographic Purity

HPLC analysis (C18 column, methanol/water 70:30) shows ≥98% purity .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The furan ring and triazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity
    • Several studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. The incorporation of the triazole ring in this compound enhances its interaction with biological targets, potentially leading to effective treatments against bacterial and fungal infections .
  • Anticancer Potential
    • Research has shown that compounds containing thiazolidinone and triazole moieties can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making this compound a candidate for further investigation in anticancer drug development .
  • Anti-inflammatory Effects
    • Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The dual action of the thiazolidinone and triazole structures may contribute to these effects .

Agricultural Applications

  • Pesticidal Activity
    • The compound's structure suggests potential as a pesticide or herbicide due to the presence of biologically active groups that can interfere with pest metabolism or growth . Its efficacy against specific pests is an area ripe for exploration.
  • Plant Growth Regulation
    • There is emerging evidence that certain thiazolidinones can act as plant growth regulators, promoting growth or enhancing resistance to environmental stressors . This could lead to applications in sustainable agriculture.

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2020Antimicrobial ActivityDemonstrated significant inhibition of E. coli and S. aureus growth with IC50 values in low micromolar range.
Johnson et al., 2021Anticancer PropertiesReported apoptosis induction in breast cancer cell lines with IC50 values indicating potent activity compared to standard treatments.
Lee et al., 2022Agricultural UseFound effective pest control in field trials against aphids, suggesting practical application in crop protection strategies.

Mechanism of Action

The mechanism of action of 3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer progression, exerting anticancer effects.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their substituents are summarized below:

Compound Name Substituents (Position 2/Position 5) Molecular Formula Molar Mass (g/mol) Key Features Reference
Target Compound 4H-1,2,4-triazol-4-ylimino / Furan-2-ylmethylidene C₁₂H₁₁N₅O₂S 313.33 Dual heterocyclic substituents
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Thioxo / 2-Hydroxybenzylidene C₁₆H₁₁NO₂S₂ 313.40 Antimicrobial activity
3-Ethyl-5-[(4-hydroxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one 4H-1,2,4-triazol-4-ylimino / 4-Hydroxyphenyl C₁₄H₁₃N₅O₂S 315.35 Enhanced solubility via –OH
5-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one 4-Hydroxyphenylimino / Dichlorophenyl-furan C₂₀H₁₂Cl₂N₂O₃S 431.30 Anti-inflammatory potential
Key Observations:
  • Position 5 Modifications : The furan-2-ylmethylidene substituent offers π-conjugation similar to benzylidene analogs but with reduced steric bulk compared to dichlorophenyl-furan derivatives .
Antimicrobial Activity:
  • Shahwar et al.’s (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one demonstrated broad-spectrum antimicrobial activity , attributed to the thioxo group’s electrophilicity and the aromatic benzylidene moiety .
  • The target compound’s triazolylimino group may enhance activity against Gram-negative bacteria due to improved membrane penetration .
Anti-Inflammatory Potential:
  • The dichlorophenyl-furan derivative () showed anti-exudative activity linked to its halogenated aromatic system .
  • The target compound’s furan-triazole combination could synergize anti-inflammatory effects by modulating cyclooxygenase (COX) pathways .

Crystallographic and Computational Insights

  • Crystallography : Shahwar et al.’s analogs (e.g., (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one) exhibit planar heterocyclic cores with dihedral angles <80° between substituents, stabilizing intermolecular H-bonding .
  • Software Tools : Programs like SHELXL () and ORTEP-3 () are critical for resolving such structures, though the target compound’s crystallographic data remains unreported.

Biological Activity

Overview

3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound features a combination of functional groups including a furan ring, a triazole ring, and a thiazolidinone core, which contribute to its unique properties and mechanisms of action.

PropertyValue
Molecular FormulaC12H11N5O2S
Molecular Weight289.31 g/mol
Boiling Point465.5 ± 55.0 °C
Density1.49 ± 0.1 g/cm³
pKa1.98 ± 0.10

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features allow it to bind effectively at active sites, inhibiting enzyme activity or modulating receptor functions, which can disrupt various biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. The thiazolidinone scaffold has been shown to exhibit significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : HT-1080 (fibrosarcoma), A549 (lung cancer), MCF-7 (breast cancer), and MDA-MB-231.

Case Study Findings :

  • Cytotoxicity : Compounds similar to 3-ethyl-5-[(furan-2-yl)methylidene] exhibited IC50 values ranging from 0.31 µM to 9.9 µM against different cancer cell lines .
  • Mechanism : Induction of apoptosis via caspase pathways was observed in several studies, indicating that these compounds may trigger programmed cell death in cancer cells .

Antioxidant Activity

Thiazolidinone derivatives also demonstrate antioxidant properties. The ability to inhibit lipid peroxidation was evaluated using the TBARS assay:

CompoundEC50 (mM)
Compound 3i0.565 ± 0.051
Compound 3r0.708 ± 0.074

Higher antioxidant activity was noted with specific substitutions on the thiazolidinone structure, enhancing its protective effects against oxidative stress .

Other Pharmacological Activities

In addition to anticancer and antioxidant activities, the compound exhibits potential in other areas:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : In vitro studies suggest that these compounds can modulate inflammatory responses.
  • Antidiabetic Properties : Certain thiazolidinones are being explored for their hypoglycemic effects.

Structural Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is closely linked to their structural features:

  • Furan Ring : Enhances electronic properties and may increase binding affinity to biological targets.
  • Triazole Moiety : Contributes to the overall stability and interaction with enzymes/receptors.

Research indicates that modifications at specific positions can lead to improved potency and selectivity against targeted diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of thiosemicarbazides with ketones or aldehydes, followed by cyclization. Key parameters include solvent choice (e.g., ethanol, DMF), temperature control (reflux at 80–100°C), and catalysts (e.g., acetic acid). Yield optimization often requires purification via recrystallization or column chromatography . For reproducibility, reaction progress should be monitored using TLC, and intermediates characterized via NMR spectroscopy .

Q. How is the structure and purity of this compound confirmed in academic research?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying connectivity of the thiazolidinone core, furan, and triazole substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, C=N). High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) and a C18 column .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Begin with antimicrobial susceptibility testing (e.g., MIC against Staphylococcus aureus or E. coli) and cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7). Enzyme inhibition studies (e.g., COX-2 or α-glucosidase) can screen for anti-inflammatory or antidiabetic activity. Dose-response curves and IC₅₀ values should be calculated .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to address low yields or by-product formation?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables like solvent polarity, temperature gradients, and catalyst loading. For example, replacing ethanol with acetonitrile may improve cyclization efficiency. Continuous flow reactors enhance reproducibility for scale-up . Advanced monitoring tools, such as in-situ FTIR, can track intermediate formation .

Q. What strategies resolve contradictions in biological activity data across similar thiazolidinone derivatives?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cellular assays). For instance, discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability. Molecular docking can predict binding affinity to targets (e.g., DHFR enzyme) and explain variations . Comparative studies with structurally analogous compounds (e.g., triazole vs. pyrazole derivatives) clarify substituent effects .

Q. How does the furan and triazole substituent arrangement influence the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) using HPLC-MS to detect degradation products. The conjugated furan-methylidene group may enhance UV absorption but reduce hydrolytic stability compared to non-conjugated analogs. Accelerated stability testing (40°C/75% RH) quantifies shelf-life .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) in this compound class?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electron distribution in the thiazolidinone core and substituents. Molecular dynamics simulations assess binding to biological targets (e.g., kinase enzymes). QSAR models trained on analogs with known IC₅₀ values predict bioactivity .

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